3-Bromo-4,5-dimethoxybenzaldehyde
Overview
Description
3-Bromo-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two methoxy groups
Scientific Research Applications
3-Bromo-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of various organic compounds .
Mode of Action
It has been used as a precursor in the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones . This suggests that it may interact with its targets through a condensation reaction followed by a basic-activated cyclization reaction .
Result of Action
Its use in the synthesis of various organic compounds suggests that it may have significant effects at the molecular level .
Action Environment
It is known that it should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
3-Bromo-4,5-dimethoxybenzaldehyde has been found to interact with various enzymes and proteins. It has been shown to increase the protein and mRNA levels of glutathione synthesizing enzymes, enhancing the production of reduced glutathione in human keratinocytes .
Cellular Effects
The compound has been shown to have protective effects against oxidative stress induced by UVB radiation in human keratinocytes . It significantly inhibits the activation and expression of MMP-1, a matrix metalloproteinase involved in the degradation of the basement membrane/extracellular matrix, which can lead to skin aging .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It activates NF-E2-related factor 2 (Nrf2) and promotes its localization into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal–regulated kinase and protein kinase B . This leads to an increase in the production of reduced glutathione and establishes cellular protection against oxidative stress via an Nrf2-mediated pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4,5-dimethoxybenzaldehyde can be synthesized through the bromination of 3,4-dimethoxybenzaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the benzaldehyde ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-dimethoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4,5-dimethoxybenzoic acid.
Reduction: 3-Bromo-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxybenzaldehyde
- 4-Bromo-3,5-dimethoxybenzaldehyde
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
Uniqueness
3-Bromo-4,5-dimethoxybenzaldehyde is unique due to the specific positioning of its bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
3-bromo-4,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVODPFGWCUVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219699 | |
Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6948-30-7 | |
Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6948-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6948-30-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-4,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4,5-dimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMO-4,5-DIMETHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CPY647AHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromo-4,5-dimethoxybenzaldehyde in the synthesis of complex molecules?
A: this compound serves as a crucial starting material in the multi-step synthesis of biologically relevant molecules. For instance, it is utilized in the production of 5-hydroxytryptamine-4,7-dione hydrochloride []. This compound, also known as 5-HT-4,7-dione, is a neurotoxic product resulting from the autoxidation of 5,7-dihydroxytryptamine. The synthesis begins with this compound and involves a series of transformations, including protection, nitration, reduction, and deprotection steps, ultimately leading to the desired indole derivative [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.